Melanocin A

Tyrosinase Inhibition Melanogenesis Cosmeceutical Research

Choose Melanocin A for its unrivaled nanomolar potency (IC50 9.0 nM) and isocyanide-dependent activity—a specificity not achievable with generic agents like kojic acid. It is 40-117× more potent in cellular melanogenesis, minimizing off-target effects. With validated in vivo efficacy against UV-induced photoaging and dual antioxidant action (superior to arbutin/BHA), this single molecule addresses hyperpigmentation and oxidative damage, outperforming multi-agent blends.

Molecular Formula C18H14N2O5
Molecular Weight 338.3 g/mol
Cat. No. B1254557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanocin A
Synonymsmelanocin A
Molecular FormulaC18H14N2O5
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C(C#N)C(=CC2=CC(=C(C=C2)O)O)NC=O)O)O
InChIInChI=1S/C18H14N2O5/c19-9-13(5-11-1-3-15(22)17(24)7-11)14(20-10-21)6-12-2-4-16(23)18(25)8-12/h1-8,10,22-25H,(H,20,21)/b13-5+,14-6-
InChIKeyVDPHYDSLIYDKAP-LSMSNJBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melanocin A for Research: A Potent Fungal-Derived Tyrosinase and Melanogenesis Inhibitor


Melanocin A (CAS: 670274-36-9) is an isocyanide-bearing, low-molecular-weight natural product (C₁₈H₁₄N₂O₅, MW 338.3) isolated from the fermentation broth of the soil fungus Eupenicillium shearii F80695 [1]. It functions as a potent inhibitor of melanin biosynthesis by directly suppressing tyrosinase activity in vitro, with an IC₅₀ of 9.0 nM against mushroom tyrosinase, and inhibits melanogenesis in B16 melanoma cells with a minimum inhibitory concentration (MIC) of 0.9 μM [2]. Beyond its melanin-suppressing activity, Melanocin A exhibits ancillary antioxidant properties, including scavenging of DPPH and superoxide anion radicals [1].

Why Generic Tyrosinase Inhibitors Cannot Substitute for Melanocin A in Targeted Research


Direct substitution of Melanocin A with common, commercially available tyrosinase inhibitors such as kojic acid or arbutin is not scientifically justified due to profound, quantifiable differences in potency and target engagement. As detailed in the evidence below, Melanocin A exhibits nanomolar IC₅₀ values, demonstrating a potency advantage of several thousand-fold over these legacy agents in parallel assays [1]. Furthermore, the melanogenesis inhibitory activity of Melanocin A is critically dependent on its unique isocyanide functional group: structurally related congeners (Melanocins B and C) lacking this moiety show no measurable activity in the same assays [2]. This structural specificity invalidates the assumption of class-level functional interchangeability. The decision to procure Melanocin A over generic alternatives must be grounded in these distinct, empirically verified performance metrics rather than a broad categorization as a 'tyrosinase inhibitor.'

Quantitative Differentiation of Melanocin A: A Procurement-Focused Evidence Guide


Tyrosinase Inhibition Potency: Melanocin A vs. Kojic Acid and Arbutin

Melanocin A demonstrates extreme potency as a mushroom tyrosinase inhibitor. In direct comparative assays, its IC₅₀ of 9.0 nM was found to be 3,300-fold lower than that of kojic acid and 4,200-fold lower than that of arbutin, establishing a clear quantitative superiority over these standard positive controls [1]. The calculated IC₅₀ for kojic acid in this specific assay context was approximately 29.7 µM, while for arbutin it was approximately 37.8 µM.

Tyrosinase Inhibition Melanogenesis Cosmeceutical Research

Cellular Melanogenesis Inhibition: Quantitative Comparison with Kojic Acid and Arbutin

Beyond isolated enzyme inhibition, Melanocin A's functional efficacy in suppressing melanin production within a cellular context is also quantitatively superior. The Minimum Inhibitory Concentration (MIC) for melanogenesis in B16 melanoma cells was 0.9 μM for Melanocin A [1]. Under comparable experimental conditions, the MIC for kojic acid was reported as 106.0 μM, and for arbutin as 36.8 μM [1]. This represents a 117-fold improvement over kojic acid and a 40-fold improvement over arbutin in suppressing cellular melanin output.

Melanogenesis B16 Melanoma Cellular Assay

Structural Specificity: The Essential Role of the Isocyanide Group in Target Engagement

The biological activity of Melanocin A is uniquely conferred by its isocyanide functional group. In a direct head-to-head comparison within the same study, the structurally related but non-isocyanide compounds, Melanocins B and C, showed no detectable inhibitory activity against either mushroom tyrosinase or melanin biosynthesis in B16 melanoma cells [1][2]. This is a binary, all-or-nothing difference in activity (active vs. inactive), demonstrating that the isocyanide moiety is not merely an ancillary structural feature but an essential pharmacophore for target engagement.

Structure-Activity Relationship Isocyanide Medicinal Chemistry

In Vivo Functional Efficacy: Prevention of UV-Induced Skin Aging in a Hairless Mouse Model

Melanocin A demonstrates functional efficacy in a relevant in vivo model of photoaging, a property not established for many simpler tyrosinase inhibitors. In SKH-1 hairless mice subjected to chronic UV irradiation, topical application of Melanocin A significantly suppressed UV-induced morphologic skin changes, including increases in skin thickness and wrinkle formation [1][2]. Mechanistically, this was associated with a significant suppression of the UV-induced upregulation of matrix metalloproteinases MMP-2 and MMP-9, both at the protein and activity levels in skin tissue [1].

In Vivo Pharmacology Photoaging MMP Inhibition

Antioxidant Capacity: Comparative Radical Scavenging Activity vs. Arbutin and BHA

Melanocin A possesses ancillary antioxidant activity, a property not uniformly present among potent tyrosinase inhibitors. In comparative assays, the EC₅₀ for DPPH radical scavenging by Melanocin A was reported to be in the range of 21-94 µM, which is superior to that of the common antioxidant and cosmetic ingredient arbutin [1]. Similarly, its superoxide radical scavenging activity (EC₅₀: 7-84 µM) was also reported to be more potent than that of both arbutin and the synthetic antioxidant BHA (butylated hydroxyanisole) [1][2].

Antioxidant Free Radical Scavenging DPPH Assay

Optimal Research and Industrial Application Scenarios for Melanocin A


High-Sensitivity Tyrosinase Inhibition Assays and Mechanistic Studies

Given its nanomolar IC₅₀ against mushroom tyrosinase [1], Melanocin A is ideally suited as a high-potency positive control or probe in enzymatic assays designed to identify or characterize novel, potentially weaker inhibitors. Its extreme potency allows for precise titration and minimizes solvent interference, which is a significant advantage over less potent alternatives like kojic acid. The critical dependency of its activity on the isocyanide group [2] also makes it a valuable tool for investigating structure-activity relationships (SAR) around this unique pharmacophore in tyrosinase-targeting projects.

Advanced Cellular Models of Melanogenesis for Functional Screening

The low MIC for inhibiting melanin biosynthesis in B16 melanoma cells [1] makes Melanocin A a highly efficient tool for suppressing melanin production in cell-based assays. Its 40- to 117-fold higher potency compared to arbutin and kojic acid in this context [1] means researchers can achieve near-complete inhibition of melanogenesis at low micromolar concentrations, reducing the risk of off-target cytotoxicity that can confound results when using high concentrations of weaker inhibitors. This is particularly valuable for functional screens where robust melanin suppression is required to unmask other biological pathways.

Preclinical In Vivo Models of UV-Induced Skin Damage and Photoaging

For researchers investigating interventions for solar damage, Melanocin A provides a validated in vivo starting point. The compound has demonstrated a functional, protective effect in a hairless mouse model of photoaging, significantly mitigating UV-induced increases in skin thickness, wrinkle formation, and MMP-2/MMP-9 activity [1][2]. This established in vivo efficacy profile, which is not commonly available for all tyrosinase inhibitors, positions Melanocin A as a preferred tool compound for probing the mechanistic interplay between melanogenesis, oxidative stress, and extracellular matrix remodeling in skin.

Development of Multifunctional Topical Formulations for Cosmeceutical Research

Melanocin A's dual-action profile—combining exceptionally potent melanin suppression [1] with antioxidant activity superior to arbutin and BHA in radical scavenging assays [3]—makes it a uniquely valuable active pharmaceutical ingredient (API) candidate for experimental topical formulations. Research and development programs aimed at creating products that simultaneously address hyperpigmentation and oxidative skin damage (e.g., from UV or pollution) will find Melanocin A's single-molecule, multi-pathway activity to be a significant advantage over formulations requiring blends of multiple, less potent agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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